molecular formula C20H18N6O4 B2416131 2-(4-(benzofuran-2-carboxamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide CAS No. 1396798-45-0

2-(4-(benzofuran-2-carboxamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2416131
CAS No.: 1396798-45-0
M. Wt: 406.402
InChI Key: XAORZJQTKBFAJC-UHFFFAOYSA-N
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Description

2-(4-(benzofuran-2-carboxamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H18N6O4 and its molecular weight is 406.402. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-(1-benzofuran-2-carbonylamino)phenyl]-N-(2-methoxyethyl)tetrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O4/c1-29-11-10-21-20(28)18-23-25-26(24-18)15-8-6-14(7-9-15)22-19(27)17-12-13-4-2-3-5-16(13)30-17/h2-9,12H,10-11H2,1H3,(H,21,28)(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAORZJQTKBFAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(benzofuran-2-carboxamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide , identified by CAS number 1396798-45-0, is a benzofuran derivative that has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its effects on amyloid-beta aggregation, neuroprotection, and other pharmacological properties.

  • Molecular Formula : C20_{20}H18_{18}N6_6O4_4
  • Molecular Weight : 406.4 g/mol

Biological Activity Overview

Recent studies have highlighted the biological significance of benzofuran derivatives in neurodegenerative diseases, particularly Alzheimer's disease, due to their ability to modulate amyloid-beta (Aβ) aggregation.

Amyloid-Beta Aggregation Modulation

Research indicates that compounds similar to 2-(4-(benzofuran-2-carboxamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide can significantly influence Aβ fibrillogenesis. For instance, a study demonstrated that certain benzofuran derivatives exhibited varying effects on Aβ aggregation:

  • Promotion of Fibrillogenesis : Some compounds caused a significant increase in Aβ fibrillogenesis at higher concentrations (up to 25 μM), with up to a 2.7-fold increase observed in specific cases .
  • Inhibition of Cytotoxicity : Compounds were shown to provide neuroprotection against Aβ-induced cytotoxicity in neuronal cell lines, which is crucial for potential therapeutic applications in Alzheimer's disease .

Case Studies and Research Findings

  • Neuroprotective Effects :
    • In vitro studies have shown that certain benzofuran derivatives can protect mouse hippocampal HT22 cells from Aβ42-induced cytotoxicity. Compounds tested at concentrations of 25 μM demonstrated significant neuroprotective properties .
  • Mechanism of Action :
    • Molecular docking studies suggest that the orientation of the bicyclic aromatic rings in these compounds plays a critical role in their ability to modulate Aβ aggregation. The presence of specific substituents on the phenyl ring can either inhibit or promote fibrillogenesis .
  • Quantitative Analysis :
    • Table 1 summarizes the effects of various benzofuran derivatives on Aβ fibrillogenesis:
CompoundConcentration (μM)Fibrillogenesis Increase (Fold)Neuroprotection
Compound 4a252.7Yes
Compound 4d51.92Yes
Compound 5b251.57Yes

Q & A

Q. How does the substitution pattern (e.g., benzofuran vs. fluorophenyl) influence the compound’s bioactivity?

  • Case Study :
  • Benzofuran vs. Fluorophenyl : Benzofuran enhances π-π stacking with aromatic residues in enzyme active sites, while fluorophenyl groups improve metabolic stability .
  • Methoxyethyl vs. Methyl Groups : Methoxyethyl side chains increase solubility but may reduce membrane permeability compared to methyl groups .

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